molecular formula C6H7FN2O B13969139 5-Fluoro-4-methoxypyridin-3-amin

5-Fluoro-4-methoxypyridin-3-amin

Cat. No.: B13969139
M. Wt: 142.13 g/mol
InChI Key: ILPMQXWJHMEHKW-UHFFFAOYSA-N
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Description

5-Fluoro-4-methoxypyridin-3-amin is a fluorinated pyridine derivative. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methoxypyridin-3-amin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

5-Fluoro-4-methoxypyridin-3-amin has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Fluorinated pyridines are explored for their potential use in drug development due to their enhanced metabolic stability and bioavailability.

    Industry: The compound is used in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methoxypyridin-3-amin involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-methoxypyridin-3-amin is unique due to the specific position of the fluorine and methoxy groups on the pyridine ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

5-fluoro-4-methoxypyridin-3-amine

InChI

InChI=1S/C6H7FN2O/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,8H2,1H3

InChI Key

ILPMQXWJHMEHKW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1N)F

Origin of Product

United States

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